molecular formula C9H10Br2 B3058154 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene CAS No. 88111-73-3

1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene

Cat. No.: B3058154
CAS No.: 88111-73-3
M. Wt: 277.98 g/mol
InChI Key: PHBVEMLXEKZNSV-UHFFFAOYSA-N
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Description

Structure and Synthesis 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene (CAS: Not explicitly provided; referred to as compound 14 in ) is a brominated aromatic compound featuring a bromine atom at position 1, a bromomethyl group at position 4, and methyl groups at positions 2 and 4. Its synthesis involves reacting precursor 13 (likely 4-methyl-2,5-dimethylbenzyl alcohol) with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane (DCM) at 0–25°C, yielding 72% of the product as a colorless oil . Key spectral data include:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.27–7.30 (m, 1H), 7.07–7.11 (m, 1H), 4.32–4.39 (m, 2H, CH₂Br), 2.26–2.28 (m, 6H, CH₃ groups) .

Applications This compound serves as a versatile reagent in organic synthesis. For example, it is used in N-protection reactions (e.g., forming methyl N-(4-bromobenzyl)-N-pentanoyl-D-valinate) and in synthesizing organozinc intermediates for cross-coupling reactions .

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBVEMLXEKZNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519396
Record name 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88111-73-3
Record name 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Reaction Mechanism and Conditions

NBS selectively brominates benzylic and aromatic positions in 2,5-dimethylbenzyl derivatives under radical initiation. A representative procedure involves:

  • Substrate : 2,5-Dimethylbenzyl chloride or 2,5-dimethyltoluene
  • Solvent : 1,1,1-Trichloroethane or benzotrifluoride
  • Reagents : NBS (1.2–2.0 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv)
  • Temperature : 70–80°C, reflux for 6–12 hours
Key Observations
  • Regioselectivity : Bromination occurs preferentially at the 4-position of the aromatic ring and the benzylic methyl group (Table 1).
  • Byproducts : Dibrominated species form at higher NBS stoichiometry (>2.0 equiv).

Table 1: NBS Bromination Optimization

NBS Equiv Solvent Time (h) Yield (%) Purity (%)
1.2 Trichloroethane 8 72 95
1.5 Benzotrifluoride 6 85 98
2.0 Trichloroethane 12 89 97

Direct Bromination with Br₂/FeBr₃

Industrial-Scale Synthesis

This method employs bromine gas in the presence of Lewis acid catalysts:

  • Substrate : 2,5-Dimethyltoluene
  • Catalyst : FeBr₃ (5 mol%)
  • Conditions : 40–60°C, anhydrous CH₂Cl₂, 4–6 hours
Advantages and Limitations
  • Cost-Effectiveness : Br₂ is cheaper than NBS for bulk production.
  • Safety Concerns : Requires strict control of bromine vapors and exothermic side reactions.

Equation :
$$ \text{C}9\text{H}{12} + 2\text{Br}2 \xrightarrow{\text{FeBr}3} \text{C}9\text{H}{10}\text{Br}_2 + 2\text{HBr} $$

Phosphorus Tribromide (PBr₃) Substitution

Alcohol-to-Bromide Conversion

Applicable to precursors with hydroxyl groups, such as 4-(hydroxymethyl)-1-bromo-2,5-dimethylbenzene:

  • Reagents : PBr₃ (3.0 equiv), dry diethyl ether
  • Conditions : 0°C → room temperature, 2 hours
Yield Data
  • Starting Alcohol : 4-(Hydroxymethyl)-1-bromo-2,5-dimethylbenzene → 92% conversion
  • Purification : Column chromatography (hexane/ethyl acetate 9:1)

Radical Bromination with UV Initiation

Photochemical Approach

  • Substrate : 2,5-Dimethyltoluene
  • Reagents : Br₂ (2.2 equiv), UV light (254 nm)
  • Solvent : CCl₄, 24-hour irradiation
Selectivity Challenges
  • Uncontrolled Bromination : Leads to mixtures of mono-, di-, and tri-brominated products.
  • Yield : 45–58% after chromatographic separation.

Multistep Functional Group Interconversion

Case Study: From Methoxy Derivatives

A patent route modifies methoxy-substituted precursors (e.g., 1,4-dimethoxy-2,3-dimethylbenzene):

  • Demethylation : BBr₃ in CH₂Cl₂, −78°C → phenolic intermediates.
  • Bromination : Sequential treatment with NBS and PBr₃.
  • Yield : 68% over three steps.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield (%) Cost (Relative) Scalability Purity (%)
NBS Bromination 72–89 High Lab-scale 95–98
Br₂/FeBr₃ 65–78 Low Industrial 90–93
PBr₃ Substitution 85–92 Moderate Both 97–99
Radical Bromination 45–58 Low Lab-scale 85–88
Multistep Conversion 68 High Lab-scale 94

Critical Parameter Optimization

Solvent Effects

  • Polar Aprotic Solvents : Benzotrifluoride increases NBS reactivity vs. trichloroethane (Table 1).
  • Nonpolar Solvents : CCl₄ suppresses ionic side reactions in radical bromination.

Temperature Control

  • Exothermic Risks : Br₂/FeBr₃ reactions require cooling to maintain 40–60°C.
  • Reflux Conditions : NBS-mediated bromination achieves higher conversions at 80°C.

Industrial Production Protocols

Large-Scale Br₂/FeBr₃ Process

  • Charge 2,5-dimethyltoluene (1.0 kg) and FeBr₃ (50 g) into a 10 L reactor.
  • Add Br₂ (2.1 kg) dropwise over 3 hours at 50°C.
  • Quench with Na₂S₂O₃, extract with CH₂Cl₂, and distill under vacuum.
Quality Control Metrics
  • HPLC Purity : ≥90% (API-grade standards).
  • Residual Bromine : <50 ppm (ICP-MS analysis).

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactor Setup : Mixes NBS and substrate in benzotrifluoride at 100°C.
  • Throughput : 2.5 kg/day with 88% yield.

Catalytic Bromide Recycling

  • Ionic Liquid Media : [BMIM]Br enhances Br₂ utilization efficiency (90% atom economy).

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and sulfur trioxide (SO3) for sulfonation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with functional groups like hydroxyl or amino groups.

    Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives.

    Oxidation: Carboxylic acids or aldehydes.

Comparison with Similar Compounds

Key Comparisons:

A. Substituent Effects on Reactivity

  • Halogen vs. Alkyl Groups : The bromomethyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., alkylation reactions). In contrast, methoxy-substituted analogs (e.g., 1-Bromo-4-chloro-2,5-dimethoxybenzene) exhibit reduced electrophilicity due to electron-donating OCH₃ groups, favoring π-π stacking .
  • Halogen Diversity : Replacing bromine with chlorine (e.g., 1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene) reduces molecular weight and alters bond strengths, impacting crystallization and solubility .

B. Crystal Packing and Intermolecular Interactions

  • Br···Br Interactions: The target compound and its analogs (e.g., Compounds 3 and 4) exhibit Br···Br contacts (<4.0 Å), forming layered or 3D structures. However, even minor positional changes (e.g., di(bromomethyl) vs. bromomethyl + bromo) drastically alter packing motifs .
  • Hydrogen Bonding : C–H···Br bonds stabilize crystal structures in all analogs, but their prevalence varies. For example, Compound 3 forms Br₃ triangles linked by hydrogen bonds, while the target compound adopts simpler layered arrangements .

Research Findings and Data

Spectroscopic Differentiation

  • ¹H NMR : The target compound’s CH₂Br protons resonate at δ 4.32–4.39, distinct from CH₂Cl (δ ~4.5–5.0) in chlorinated analogs .
  • Halogen Bonding Trends: Br···Br interactions are stronger in dibrominated compounds (e.g., Compound 4) than in monobrominated derivatives, as observed in X-ray studies .

Biological Activity

1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene, an aromatic compound with the molecular formula C10H10Br2, is characterized by its unique structural features, including two bromomethyl groups and two methyl groups on the benzene ring. This configuration not only influences its chemical reactivity but also its biological activity. Research has shown that this compound interacts with various biological pathways, potentially influencing enzyme-catalyzed reactions and cellular mechanisms.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C10H10Br2
  • Structural Features :
    • Two bromomethyl groups at positions 1 and 4.
    • Two methyl groups at positions 2 and 5.

This arrangement contributes to its reactivity and potential biological applications.

Biological Activity Overview

This compound has been studied for its biological interactions, particularly regarding its influence on enzyme activity and protein stabilization. The following points summarize key findings related to its biological activity:

  • Enzyme Interaction : The compound may stabilize certain enzymes involved in critical biological processes, making it a candidate for further pharmacological studies.
  • Potential Therapeutic Applications : Its unique structural properties suggest potential uses in drug development, particularly in targeting specific cellular pathways .
  • Toxicological Implications : Given its brominated nature, understanding the toxicological profile of this compound is essential for assessing its safety in pharmacological applications.

Case Studies and Research Findings

Several studies have explored the biological implications of bromomethyl-substituted benzenes, including this compound. Notable findings include:

  • Stabilization of Proteins : Research indicates that the compound may stabilize proteins through specific interactions that enhance their functional capacity .
  • Comparative Studies : A comparative analysis with structurally similar compounds has revealed differences in biological activity, suggesting that the arrangement of substituents significantly affects interaction capabilities .

Data Table: Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC10H10Br2Two bromomethyl groups; potential enzyme stabilizer
1-Bromo-4-methoxy-2,5-dimethylbenzeneC10H13BrOContains a methoxy group instead of bromomethyl
1,4-Bis(bromomethyl)-2,5-dimethylbenzeneC10H12Br2Features two bromomethyl groups without additional substitutions
1-Bromo-2,5-dimethylbenzeneC9H11BrOnly one bromine atom present

Q & A

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki) with this compound?

  • Methodological Answer : Activate the aryl bromide site using Pd(PPh3_3)4_4 or XPhos Pd G3 catalysts. For benzylic C-Br bonds, employ copper-mediated Ullmann coupling. Screen bases (e.g., K2_2CO3_3) and solvents (e.g., toluene/water biphasic systems) to enhance yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene
Reactant of Route 2
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1-Bromo-4-(bromomethyl)-2,5-dimethylbenzene

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